[Amino(methylsulfanyl)methylidene]azanium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
[Amino(methylsulfanyl)methylidene]azanium can be synthesized through the reaction of thiourea with methyl sulfate. The procedure involves mixing finely divided thiourea with water and adding technical methyl sulfate. The reaction progresses spontaneously, and the mixture is refluxed for one hour to complete the methylation process. The product is then crystallized and purified using ethyl alcohol .
Industrial Production Methods
In industrial settings, the production of methylthiopseudourea sulfate follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced equipment and techniques allows for efficient production while maintaining safety standards.
Chemical Reactions Analysis
Types of Reactions
[Amino(methylsulfanyl)methylidene]azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of methylthiopseudourea sulfate include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of methylthiopseudourea sulfate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different sulfur-containing compounds, while substitution reactions can produce a variety of derivatives .
Scientific Research Applications
[Amino(methylsulfanyl)methylidene]azanium has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of methylthiopseudourea sulfate involves its inhibition of nitric oxide synthase (NOS) isoforms. By competitively inhibiting the activity of iNOS at the L-arginine site, it prevents the production of nitric oxide, a key signaling molecule involved in various physiological processes . This inhibition helps to reduce inflammation and other pathological conditions associated with excessive nitric oxide production.
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar in structure but lacks the methyl group.
Isothiourea: Another related compound with similar inhibitory effects on NOS.
Methylisothiourea: A closely related compound with similar chemical properties.
Uniqueness
[Amino(methylsulfanyl)methylidene]azanium is unique due to its potent and selective inhibition of iNOS, making it more effective in certain research applications compared to its analogs. Its ability to inhibit nitric oxide production with high specificity sets it apart from other similar compounds .
Properties
IUPAC Name |
[amino(methylsulfanyl)methylidene]azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4)/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDKIZNHOCEXTF-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=[NH2+])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N2S+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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